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carbaldehyde
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Fluorophenyl)isoxazole-5-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is a pivotal heterocyclic building block in
contemporary medicinal chemistry. Its structural arrangement, featuring a metabolically robust
isoxazole core, a strategically placed fluorophenyl moiety, and a versatile carbaldehyde
functional group, positions it as a high-value intermediate for the synthesis of novel therapeutic
agents. The fluorine substituent is known to modulate electronic properties, enhance binding
affinity, and improve metabolic stability, making this scaffold particularly attractive for drug
design. This guide provides a comprehensive examination of the molecule's essential
physicochemical properties, offering a blend of established data and field-proven experimental
methodologies. The content is designed to equip researchers with the foundational knowledge
required for its effective handling, reaction optimization, and rational incorporation into drug
discovery pipelines.

Strategic Importance in Medicinal Chemistry

The isoxazole heterocycle is considered a "privileged scaffold" due to its prevalence in a wide
array of biologically active compounds. Its ability to act as a bioisostere for other functional
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groups, engage in hydrogen bonding, and maintain metabolic stability makes it a cornerstone
of modern drug design. The aldehyde at the 5-position of 3-(4-Fluorophenyl)isoxazole-5-
carbaldehyde serves as a versatile synthetic handle, allowing for a multitude of chemical
transformations to build molecular complexity and explore diverse chemical space. This guide
aims to provide the critical physicochemical data and procedural insights necessary to fully
leverage the potential of this valuable compound.

Core Molecular Profile

A precise understanding of a compound's fundamental identifiers is the bedrock of all
subsequent research and development activities. The core properties of 3-(4-
Fluorophenyl)isoxazole-5-carbaldehyde are summarized below.

Property Value Source(s)

Molecular Formula C10HeéFNO2 [1]

Molecular Weight 191.16 g/mol [1]

Physical Form Solid [1]

CAS Number 181431-15-8

, O=C([H])C1=CC(C2=CC=C(F)

Canonical SMILES [1]

C=C2)=NO1

AHJILKEQSLHUIPB-
InChl Key [1]
UHFFFAOYSA-N

Spectroscopic and Analytical Characterization

Spectroscopic analysis is indispensable for verifying the structural integrity and purity of a
compound. While specific spectra for this exact compound are not publicly available, its
features can be reliably predicted based on well-established principles and data from closely
related analogues.[2][3][4][5]

e 1H NMR: The proton NMR spectrum is expected to exhibit distinct signals. The aldehydic
proton (CHO) will appear as a singlet significantly downfield, typically in the & 9.5-10.5 ppm
region. A singlet corresponding to the C4-proton of the isoxazole ring should be observed
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around 6 6.5-7.5 ppm. The four aromatic protons of the 4-fluorophenyl ring will present as
two multiplets in the & 7.0-8.0 ppm range, characteristic of a para-substituted system with
additional fluorine coupling.

e 13C NMR: The carbon spectrum will be defined by the highly deshielded aldehyde carbon,
resonating near & 180-190 ppm. The ten unique carbon atoms of the molecule will each
produce a distinct signal, with those of the fluorophenyl ring showing characteristic C-F
coupling constants.

o Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular
weight with a prominent molecular ion peak [M+H]* at m/z 192.0455, corresponding to the
exact mass of the protonated species.

e Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong, sharp
carbonyl (C=0) stretching vibration from the aldehyde at approximately 1700-1720 cm™2.
Additional key signals include C=N stretching of the isoxazole ring around 1600 cm~* and C-
F stretching in the 1250-1000 cm~1 region.

Key Physicochemical Parameters for Drug

Development
Solubility

Solubility profoundly impacts reaction kinetics, purification strategies, and, critically, the
bioavailability of a potential drug candidate.

e Aqueous Solubility: The molecule is predicted to have low aqueous solubility. The dominant
hydrophobic character of the fluorophenyl ring and the largely nonpolar isoxazole core
outweighs the modest hydrophilic contribution of the aldehyde group.

o Organic Solubility: It is expected to be readily soluble in common laboratory organic solvents
such as dichloromethane (DCM), chloroform, ethyl acetate, and acetone, facilitating its use
in synthetic chemistry.

Protocol: Equilibrium Shake-Flask Solubility Assay

This protocol provides a robust, self-validating system for determining aqueous solubility.
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o Preparation: Add an excess amount of solid 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to create a
slurry.

o Equilibration: Seal the vial and agitate it on an orbital shaker at a controlled temperature
(e.g., 25°C) for 24 hours. This extended period is crucial to ensure the system reaches
thermodynamic equilibrium.

e Phase Separation: Transfer the slurry to a centrifuge tube and spin at high speed (e.g.,
14,000 rpm for 15 minutes) to pellet all undissolved solid.

o Sample Dilution: Carefully remove a precise aliquot of the clear supernatant, avoiding any
particulate matter. Dilute this sample with a suitable mobile phase (e.g., 50:50
acetonitrile:water) to a concentration within the linear range of the analytical instrument.

¢ Quantification: Analyze the diluted sample via a validated HPLC-UV method against a
standard curve prepared from known concentrations of the compound. The resulting
concentration is the thermodynamic solubility.

Workflow: Shake-Flask Solubility Determination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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